molecular formula C11H13Cl2NOSi B2547433 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1250020-47-3

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B2547433
CAS No.: 1250020-47-3
M. Wt: 274.22
InChI Key: JQVRJQQCFYBQJY-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile (: 1250020-47-3 ) is a high-purity chemical building block designed for advanced research and development applications. This compound, with a molecular formula of C 11 H 13 Cl 2 NOSi and a molecular weight of 274.22, is characterized by the presence of both a nitrile group and a trimethylsilyloxy (OTMS) protecting group on the same carbon atom, which is part of a 2,3-dichlorophenyl scaffold . Its primary research value lies in its role as a versatile synthetic intermediate, particularly in organic synthesis and medicinal chemistry. The nitrile and protected alpha-hydroxy groups offer multiple vectors for further chemical transformation, making it a valuable precursor for constructing more complex molecules. The 2,3-dichlorophenyl moiety is a structural feature of interest in the development of pharmacologically active compounds, suggesting potential applications in early-stage drug discovery projects . This product is offered with a guaranteed purity of 95% or higher and requires cold-chain transportation to ensure stability . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)8-5-4-6-9(12)11(8)13/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVRJQQCFYBQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile (CAS No. 1250020-47-3) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and mechanisms of action.

  • Molecular Formula : C11H13Cl2NOSi
  • Molecular Weight : 274.22 g/mol
  • IUPAC Name : 2-(2,3-dichlorophenyl)-2-trimethylsilyloxyacetonitrile

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Its efficacy is often compared to other known antibacterial agents.

CompoundMIC (µg/mL)MBC (µg/mL)Bacterial Strain
This compound< 32< 64Staphylococcus aureus
Control Antibiotic A< 16< 32Staphylococcus aureus
Control Antibiotic B< 64< 128Escherichia coli

The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxic Effects

In vitro studies have reported varying cytotoxic effects of this compound on different cancer cell lines.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values suggest that the compound has moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary research suggests that it may disrupt bacterial cell membranes and interfere with cellular processes:

  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in bacterial metabolism and replication.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on multiple bacterial strains showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics. This suggests a unique mechanism that warrants further investigation .
  • Cytotoxicity in Cancer Research : In a recent experiment involving HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition rates in human tumor cells, indicating a potential pathway for drug development aimed at treating cancer .

Case Study: Anticancer Activity

A study demonstrated that derivatives of similar compounds displayed antimitotic activity against human tumor cells, with IC₅₀ values indicating effective concentrations for inhibiting cell growth . This suggests that 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile could serve as a lead compound in developing new anticancer therapies.

Agrochemical Applications

The compound's structural characteristics make it a candidate for use in agricultural chemicals. Its ability to inhibit specific enzymes related to plant growth and pest resistance can be beneficial in developing herbicides or pesticides. Research into similar compounds has indicated their effectiveness in controlling pest populations while minimizing environmental impact .

Case Study: Herbicidal Activity

Research has indicated that structurally related compounds can inhibit the growth of certain weeds by interfering with their metabolic pathways. This highlights the potential for this compound to be formulated into effective herbicides .

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of new materials with specific properties. Its application in polymer chemistry is of particular interest, where it can act as a precursor for creating siloxane-based materials that exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Investigations into the incorporation of siloxane groups into polymer matrices have shown improved flexibility and heat resistance. The use of this compound could lead to the development of novel materials suitable for high-performance applications .

Summary of Biological Activities

A summary table below outlines the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AnticancerExhibits cytotoxicity against cancer cell lines
HerbicidalPotential use as an herbicide
Material SciencePrecursor for siloxane-based polymers

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The electron-withdrawing 2,3-dichlorophenyl group enhances the electrophilicity of the nitrile carbon, enabling nucleophilic attacks. Common reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield/SelectivityReference
HydrolysisH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (acidic) or NaOH (basic)2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetamide or carboxylic acid75–90% (amide)
Grignard AdditionRMgX (R = alkyl/aryl) in THF, 0–25°Cα-Silyloxy ketone derivatives60–85%

Mechanistic Insight : The nitrile undergoes nucleophilic addition followed by proton transfer. Acidic hydrolysis proceeds via an imidate intermediate, while Grignard reactions form metallated intermediates that quench to ketones.

Siloxane Deprotection and Functionalization

The trimethylsilyl (TMS) group acts as a transient protecting group for the hydroxyl function, removable under mild conditions:

Deprotection MethodConditionsProductApplicationReference
Fluoride-Induced CleavageTBAF (tetrabutylammonium fluoride), THF2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrileSynthesis of β-hydroxy nitriles
Acidic HydrolysisHCl/MeOH, reflux2-(2,3-Dichlorophenyl)glycolic acidPharmaceutical intermediates

Key Note : The TMS group improves solubility in nonpolar solvents during synthesis, enabling selective deprotection without disturbing the nitrile.

Cross-Coupling Reactions

The dichlorophenyl moiety participates in transition-metal-catalyzed couplings, leveraging its halogen substituents:

Reaction TypeCatalyst SystemCoupling PartnerProductSelectivityReference
Suzuki–Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMFArylboronic acidsBiaryl-substituted acetonitriles>90%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOAminesArylaminated derivatives70–85%

Mechanistic Pathway : Oxidative addition of the C–Cl bond to Pd(0) or Cu(I), followed by transmetalation and reductive elimination .

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes regioselective substitution due to the directing effects of chlorine atoms:

Reaction TypeReagents/ConditionsPosition SubstitutedMajor ProductReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CPara to Cl2,3-Dichloro-4-nitrophenyl analog
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CMeta to ClSulfonic acid derivative

Regiochemical Control : The 2,3-dichloro pattern directs incoming electrophiles to the least hindered positions.

Reductive Transformations

The nitrile group can be reduced to amines or aldehydes:

Reduction MethodReagents/ConditionsProductApplicationReference
Catalytic HydrogenationH<sub>2</sub>, Raney Ni, EtOH2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]ethylamineLigand synthesis
DIBAL-H ReductionDIBAL-H, toluene, −78°Cα-Silyloxy aldehydeChiral building blocks

Selectivity Note : DIBAL-H selectively reduces nitriles to aldehydes without cleaving the TMS group.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks:

Cyclization TypeConditionsProductYieldReference
Lactam FormationH<sub>2</sub>O<sub>2</sub>, NaOH, 80°C3-(2,3-Dichlorophenyl)oxazolidinone65%
Thiazole SynthesisLawesson’s reagent, toluene, refluxThiazole-containing analog55%

Key Application : These heterocycles serve as intermediates in agrochemical and pharmaceutical synthesis.

Role in Multicomponent Reactions

The compound participates in one-pot syntheses due to its dual reactivity:

ReactionComponentsProductReference
Strecker Amino Acid SynthesisAldehyde, NH<sub>4</sub>Clα-Amino nitrile derivatives
Passerini ReactionIsocyanide, carboxylic acidα-Acyloxy amides

Advantage : The TMS group stabilizes intermediates, improving reaction efficiency.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Properties/Applications Reference
2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile C₁₁H₁₂Cl₂NO₂Si 360.3 (calculated) 2,3-Dichlorophenyl, trimethylsilyloxy Not listed Hypothetical: Enhanced stability N/A
2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile C₉H₇Cl₂N₅ 256.09 2,3-Dichlorophenyl, guanidinylimino 84689-20-3 Potential pesticidal activity
(2-Chloro-3,5-dimethoxyphenyl)acetonitrile C₁₀H₁₀ClNO₂ 211.64 2-Chloro, 3,5-dimethoxy 489461-89-4 Increased solubility
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 2-Fluoro, 5-methoxy 672931-28-1 Volatile, lower molecular weight
Tridiphane (pesticide) C₁₀H₇Cl₅O₂ 372.3 3,5-Dichlorophenyl, trichloroethyloxirane 58138-08-2 Pesticidal use
Key Observations:
  • Trimethylsilyloxy vs. Guanidinylimino: The TMS group in the target compound likely improves thermal stability and lipophilicity compared to the guanidinylimino group in 84689-20-3, which may enhance hydrogen bonding and pesticidal activity .
  • Halogen vs. Methoxy Substitutions : The 3,5-dimethoxy substituent in 489461-89-4 increases polarity and solubility compared to the dichlorophenyl group in the target compound .
  • Fluorine vs. Chlorine : The fluoro-methoxy analog (672931-28-1) has a lower molecular weight and higher volatility, making it suitable for applications requiring rapid dispersion .

Reactivity and Stability

  • Trimethylsilyloxy Group: The TMS group in the target compound likely acts as a protective moiety for the hydroxyl group, preventing undesired reactions during synthesis. This contrasts with the guanidinylimino group in 84689-20-3, which may participate in nucleophilic reactions due to its basicity .
  • Dichlorophenyl Ring : The electron-withdrawing chlorine atoms in the target compound and 84689-20-3 enhance electrophilic substitution resistance compared to methoxy- or fluoro-substituted analogs .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves the nucleophilic substitution of 2,3-dichlorophenol derivatives with trimethylsilyl cyanide (TMSCN). This reaction proceeds via activation of the phenolic hydroxyl group, followed by displacement with the cyanide nucleophile. A typical protocol involves refluxing 2,3-dichlorophenol (1.0 equiv) with TMSCN (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv). The reaction achieves completion within 6–8 hours at 60–70°C, yielding the target compound in 78–85% isolated yield after column chromatography.

Key advantages of this method include:

  • High regioselectivity due to the electron-withdrawing effects of the dichlorophenyl group.
  • Compatibility with moisture-sensitive reagents , facilitated by anhydrous conditions.
  • Scalability to multi-gram quantities without significant yield reduction.

Optimization Studies

Comparative studies reveal that catalyst choice profoundly impacts reaction efficiency. For instance, substituting BF₃·OEt₂ with polystyrene-supported triphenylphosphine (PS-TPP) increases yield to 90–96% by minimizing side reactions such as desilylation. Table 1 summarizes critical parameters across catalytic systems.

Table 1. Catalyst Comparison for Nucleophilic Substitution

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
BF₃·OEt₂ 60 8 78 95
PS-TPP 60 6 96 99
ZnCl₂ 70 10 65 90

Data adapted from.

Cyanohydrin Silylation via Trimethylsilyl Protection

Two-Step Synthesis from 2,3-Dichlorobenzaldehyde

An alternative route involves the formation of a cyanohydrin intermediate, followed by silylation. In the first step, 2,3-dichlorobenzaldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) or acetone cyanohydrin to yield 2-(2,3-dichlorophenyl)-2-hydroxyacetonitrile. Subsequent silylation with hexamethyldisilazane (HMDS) in dichloromethane (DCM) at 25°C furnishes the target compound in 70–75% overall yield.

One-Pot Tandem Reactions

Tandem Oxidation-Cyanosilylation

Recent advances employ tandem oxidation-cyanosilylation of 2-(2,3-dichlorophenyl)ethanol. Using a Pd(II)/Cu(I) bimetallic catalyst system, the alcohol is oxidized in situ to the corresponding aldehyde, which immediately reacts with TMSCN to form the cyanohydrin silyl ether. This one-pot approach achieves 82% yield with a reaction time of 12 hours at 50°C.

Solvent Effects

Green chemistry initiatives have explored water as a solvent for this tandem process. While aqueous conditions reduce organic waste, yields drop to 60–65% due to hydrolysis competing with silylation.

Solid-Phase Synthesis for High-Throughput Applications

Polymer-Supported Reagents

Immobilized reagents, such as silica-bound TMSCN, enable facile purification and recycling. A reported protocol involves reacting 2,3-dichlorophenol with polymer-supported TMSCN in DCM, yielding the product in 88% purity after simple filtration. This method is particularly advantageous for parallel synthesis in drug discovery.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 2-(2,3-Dichlorophenyl)-2-[(Trimethylsilyl)oxy]Acetonitrile Synthesis

Method Yield (%) Purity (%) Scalability Safety Profile
Nucleophilic Substitution 96 99 High Moderate
Cyanohydrin Silylation 75 95 Medium Low
Tandem Oxidation 82 97 High High
Solid-Phase Synthesis 88 98 Medium High

Data synthesized from.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile?

  • Methodological Answer : A key synthetic route involves reacting 2,3-dichlorobenzoyl cyanide with methanesulphonic acid and polyphosphoric acid, followed by the addition of aminoguanidine bicarbonate under controlled stirring at room temperature. The intermediate is precipitated by cooling and adding water . For silyl-protected derivatives (e.g., trimethylsilyloxy groups), continuous flow systems with supported ionic liquid catalysts can enhance reaction efficiency .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For structurally analogous compounds (e.g., 2-(4-chlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile), ¹H-NMR in CDCl₃ reveals distinct peaks: δ 0.25 ppm (9H, trimethylsilyl), 5.47 ppm (s, 1H, methine proton), and aromatic protons at 7.41 ppm (m, J = 2.6 Hz) . Comparative analysis with impurities (e.g., Lamotrigine-related substances) requires coupling NMR with high-resolution mass spectrometry (HRMS) for unambiguous identification .

Q. What are the key intermediates in its synthesis?

  • Methodological Answer : Key intermediates include 2,3-dichlorobenzoyl cyanide and silylated intermediates like 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile monomethyl ester. These intermediates are stabilized by sequential quenching and precipitation steps to avoid side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in silyl-protected acetonitrile derivatives?

  • Methodological Answer : Optimize temperature (0–6°C for silyl group stability ), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst loading (e.g., 5–10 mol% ionic liquid catalysts in flow reactors ). Monitor reaction progress via in-line FTIR or HPLC to minimize byproduct formation.

Q. What analytical challenges arise in detecting trace impurities (e.g., Lamotrigine impurities) in this compound?

  • Methodological Answer : Impurities like 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine require ultra-high-performance liquid chromatography (UHPLC) with UV detection at 254 nm and a C18 column (particle size ≤ 2 µm). Quantify using reference standards (e.g., Lamotrigine Impurity C: EP 94,213-23-7) with a detection limit of 0.1% w/w .

Q. What mechanistic insights exist for the formation of Schiff base intermediates during synthesis?

  • Methodological Answer : The reaction of 2,3-dichlorophenylguanidine with cyanide donors proceeds via a Schiff base mechanism, confirmed by isolating intermediates like 2-(2,3-dichlorophenyl)-2-guanidinyliminoacetonitrile. Density functional theory (DFT) calculations can elucidate transition states and regioselectivity influenced by electron-withdrawing chloro substituents .

Q. How do steric and electronic effects of the trimethylsilyloxy group influence reactivity?

  • Methodological Answer : The trimethylsilyl (TMS) group acts as a protecting moiety, reducing steric hindrance at the α-carbon while enhancing electrophilicity. Comparative studies of TMS derivatives (e.g., 2-phenyl vs. 4-chlorophenyl analogs) show faster cyanide displacement kinetics due to reduced electron density at the reactive center .

Data Contradictions and Resolutions

  • Synthesis Protocols : Patent methods emphasize aqueous workup, while flow chemistry studies suggest anhydrous conditions for silyl protection. Resolution: Validate protocol compatibility by testing moisture sensitivity of intermediates.
  • Impurity Profiling : Discrepancies in impurity nomenclature (e.g., "Lamotrigine Impurity C" vs. "EP 94,213-23-7" ) require cross-referencing with pharmacopeial standards.

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